molecular formula C18H41N3 B107428 N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine CAS No. 2372-82-9

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Cat. No. B107428
CAS RN: 2372-82-9
M. Wt: 299.5 g/mol
InChI Key: NYNKJVPRTLBJNQ-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a chemical compound that has garnered attention due to its utility in various industrial applications, particularly as a biocidal disinfectant. Its structure comprises a long dodecyl chain attached to a propane-1,3-diamine moiety, which is further substituted with an aminopropyl group. This compound is significant in the context of agrochemicals, drugs, and organic materials, where diamines serve as essential building blocks .

Synthesis Analysis

The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns. A novel strategy reported involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst. This method allows for the formation of orthogonally protected diamines, which can be further substituted to yield various diamine compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy. These techniques provide insights into the molecular geometry, functional groups, and chemical environment of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not explicitly discussed in the provided papers. However, diamines in general are known to undergo various chemical reactions, including interactions with acids and alkyl halides to form ionic surfactants, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are crucial for its application as a biocidal disinfectant. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to quantify residual levels of this compound in dairy products, indicating its stability and detectability in complex matrices. The method validation showed relative standard deviations for trueness and precision below 10%, with limits of quantification around 5-7 µg kg-1 depending on the matrix . Additionally, a colorimetric composite device has been proposed for the semiquantitative and quantitative analysis of this biocide in industrial formulations, demonstrating its practical monitoring in various applications .

Scientific Research Applications

Analysis in Dairy Products

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine has been studied in the context of dairy products. A novel method was developed for quantifying residual levels of this compound in dairy products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method was validated and successfully applied to various dairy products, indicating its utility in food safety and quality control (Slimani et al., 2018).

Biocide in Surface Disinfectants

This chemical has been identified in surface disinfectants used in hospital settings. Its presence in cleaning products and its potential implications on occupational health, particularly in the context of allergic contact dermatitis, have been explored (Schliemann et al., 2010).

Colorimetric Composite Device for Biocide Detection

A colorimetric composite device has been proposed to determine the presence of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in industrial formulations. This device offers a simple, rapid, and cost-effective method for monitoring this compound, highlighting its application in industrial quality control (Argente-García et al., 2016).

Preservation of Historical Wood

The compound has been tested for its effectiveness in protecting historical wooden surfaces against microbial degradation. This research, conducted at the Auschwitz II-Birkenau concentration and extermination camp, underscores its potential application in the conservation of historical artifacts (Koziróg et al., 2016).

Characterization and Quantification in Commercial Biocides

A study detailed the characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in commercial biocides using NMR, HPLC/MS, and titration techniques. This research is significant for regulatory compliance and quality assurance in biocide production (Mondin et al., 2014).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” is not available, similar compounds such as N-(3-Aminopropyl)imidazole are known to be harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on “N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For instance, a study on macrocyclic compounds comprising tris(3-aminopropyl)amine units and fluorophore moieties suggested that these compounds could be used as detectors of Zn(II) cations due to the substantial enhancement of fluorescence .

properties

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041243
Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
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Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

CAS RN

2372-82-9
Record name N,N-Bis(3-aminopropyl)dodecylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=2372-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Laurylamine dipropylenediamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-
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Record name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine
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Record name N-(3-AMINOPROPYL)-N-DODECYL-1,3-PROPANEDIAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

670 g of laurylamine (C12 -fraction: 73 mole %, and C14 -fraction: 23 mole %) were reacted in the manner already described in Example 1 with 373 g of acrylonitrile in 68 g of water, 34 g of methanol and 14 g of concentrated acetic acid, and the product was then hydrogenated. 2,020 g of bis-(3-aminopropyl)-laurylamine were obtained after the hydrogenation. 954 g of this triamine were condensed with 640 g of ethylene oxide. 1,590 g of bis-(3-aminopropyl)-laurylamine ethoxylate (99%) were obtained. 257 g of this ethoxylate and 538 g of water were reacted with 146 g of 70% by weight strength H2O2. The triamine-trioxide was obtained in 935 g of a 30% by weight strength aqueous solution.
Quantity
670 g
Type
reactant
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Name
Quantity
68 g
Type
solvent
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Quantity
14 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

19.7 g of N,N-bis(2-cyanoethyl)dodecylamine, 1.97 g of RaneyCo, 80 ml of 1,4-dioxane was charged to an autoclave, and hydrogen addition reaction was carried out by supplying hydrogen at an initial pressure of 8.2 MPa at 120° C. for 2 hours. After removing a catalyst by filtration, the obtained filtrate was concentrated and dried to obtain 21.0 g of a target compound as pale red oily product. The same procedure was carried out to obtain a total amount of 40.8 g of the target compound as a pale red oily product.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
K Slimani, Y Pirotais, P Maris, JP Abjean… - Food chemistry, 2018 - Elsevier
A novel and reliable method to quantify residual levels of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products using ion-pairing reversed-phase liquid chromatography–…
Number of citations: 6 www.sciencedirect.com
A Argente-García, M Muñoz-Ortuño, C Molins-Legua… - Talanta, 2016 - Elsevier
A colorimetric composite device is proposed to determine the widely used biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (ADP).This sensing device is based on a film of 1,2…
Number of citations: 18 www.sciencedirect.com
A Hartwig, MAK Commission - books.publisso.de
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated N′-(3-aminopropyl)-N′-dodecylpropane-1, 3-diamine [2372…
Number of citations: 8 books.publisso.de
A Mondin, S Bogialli, A Venzo, G Favaro, D Badocco… - Chemosphere, 2014 - Elsevier
The present paper reports the determination of the tri-amine N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine (TA) present in a raw material called LONZABAC used to formulate …
Number of citations: 17 www.sciencedirect.com
S Schliemann, A Zahlten, A Krautheim… - Contact …, 2010 - Wiley Online Library
1 A. Argente-García, M. Muñoz-Ortuño, C. Molins-Legua, Y. Moliner-Martínez, P. Campíns-Falcó, A solid device based on doped hybrid composites for controlling the dosage of the …
Number of citations: 12 onlinelibrary.wiley.com
S Lanjri, J Uwingabiye, M Frikh, L Abdellatifi… - … Resistance & Infection …, 2017 - Springer
Background This study aims to assess the susceptibility of Acinetobacter baumannii isolates to the antiseptics and disinfectants commonly used, and to the non-approved product. …
Number of citations: 37 link.springer.com
A Koziróg, K Rajkowska, A Otlewska… - International Journal of …, 2016 - mdpi.com
The aim of this study was to select effective and safe microbiocides for the disinfection and protection of historical wooden surfaces at the former Auschwitz II-Birkenau concentration and …
Number of citations: 23 www.mdpi.com
P Nowicka-Krawczyk, R Olszyñski, A Koziróg… - XVI, 2014 - researchgate.net
Aerial cyanobacteria and algae commonly colonize building constructions, and forms phototrophic biofilms. Biofilms are able to grow in all climate zones and coat all kinds of artificial …
Number of citations: 1 www.researchgate.net
S Gašpercová, I Marková, M Vandlíčková… - Applied Sciences, 2023 - mdpi.com
This paper presents the results of monitoring the behaviour of selected wood species exposed to a small ignition initiator. We specifically aimed to investigate the effect of retardant …
Number of citations: 2 www.mdpi.com
EAWS Brito, MC Martins, NG Guedes… - Acta Paulista de …, 2022 - SciELO Brasil
Results: Of the 780 articles found, only five met the inclusion criteria. The sanitizers used were: didecyldimethylammonium chloride, PHMB and vaporized hydrogen peroxide (VHP); …
Number of citations: 3 www.scielo.br

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